N-cyclopropyl-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
N-cyclopropyl-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound with the molecular formula C14H18N2O3S This compound is notable for its unique structure, which includes a cyclopropyl group, a methyl group, and a pyrrolidin-1-yl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves multiple steps. One common method involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, reduction can produce amines or alcohols, and substitution can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-cyclopropyl-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.
Industry: It is used in the synthesis of various industrial chemicals and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or pain signaling pathways, leading to its potential use as an anti-inflammatory or analgesic agent .
Comparison with Similar Compounds
N-cyclopropyl-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide can be compared with other similar compounds, such as:
Pyrrolidine-2-one derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities, including antifungal and antibacterial properties .
Benzenesulfonamide derivatives: These compounds have the benzenesulfonamide core and are used in various therapeutic applications, including as diuretics and antidiabetic agents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H18N2O3S |
---|---|
Molecular Weight |
294.37 g/mol |
IUPAC Name |
N-cyclopropyl-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H18N2O3S/c1-10-4-7-12(16-8-2-3-14(16)17)9-13(10)20(18,19)15-11-5-6-11/h4,7,9,11,15H,2-3,5-6,8H2,1H3 |
InChI Key |
DKCPCUZCXUTKTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC2=O)S(=O)(=O)NC3CC3 |
Origin of Product |
United States |
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